molecular formula C14H14N2O4S B2860847 N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 428458-41-7

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2860847
CAS No.: 428458-41-7
M. Wt: 306.34
InChI Key: NSTCFTQDDSTYDM-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to a pyridin-4-ylmethyl substituent.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-5-15-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTCFTQDDSTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the benzodioxine core. One common approach is to react pyridin-4-ylmethylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under controlled conditions to form the desired sulfonamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is studied for its potential biological activity. It may serve as a probe in biochemical assays or as a precursor for bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, it may target enzymes involved in disease pathways, while in industrial applications, it may interact with materials to enhance their properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The 1,4-benzodioxin sulfonamide scaffold is common among analogues. Key differences arise in the substituents attached to the sulfonamide nitrogen:

Compound Name Substituent Biological Target/Activity Key Reference
Parent compound 3 () 4-Methylbenzenesulfonyl Antibacterial (E. coli, S. typhi)
N-(3-phenylpropyl)-... (5c) 3-Phenylpropyl Lipoxygenase inhibition
N-(4-chlorobenzyl)-... (5e) 4-Chlorobenzyl Lipoxygenase inhibition
N-(pyridin-4-ylmethyl)-... (Target compound) Pyridin-4-ylmethyl Hypothesized: Kinase/Angiogenesis
N-(1-butyl)-... (5d, ) 1-Butyl Acetylcholinesterase inhibition

Key Insight :

  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) enhance lipoxygenase inhibition but reduce antibacterial potency .
  • Bulky alkyl/aralkyl groups (e.g., 3-phenylpropyl in 5c) improve enzyme inhibition but may reduce solubility .
  • Heteroaromatic substituents (e.g., pyridin-4-ylmethyl) are associated with kinase targeting, as seen in Motesanib, a pyridine-based antiangiogenic agent .
Antibacterial Activity
  • 4-Methylbenzenesulfonamides (e.g., 3, 5a, 5b) :
    • Inhibited E. coli with IC₅₀ values of 9.22–9.66 μg/mL, comparable to ciprofloxacin (8.01 μg/mL) .
    • Inactive against S. typhi, except for 5a (2-bromoethyl substituent) .
  • Target Compound : Pyridine’s nitrogen may improve Gram-negative penetration but requires empirical validation.
Enzyme Inhibition
  • Lipoxygenase :
    • 5c (3-phenylpropyl) and 5e (4-chlorobenzyl) showed IC₅₀ values of 85.79–89.32 mM, weaker than Baicalein (22.41 mM) .
  • Acetylcholinesterase/α-Glucosidase () :
    • 4-Chlorobenzenesulfonamides (5d, 5j) exhibited moderate inhibition (IC₅₀: 26–83 μM), far less potent than standards like Eserine (0.04 μM) .
  • Hypothesis for Target Compound : Pyridinylmethyl may shift activity toward kinases or angiogenesis pathways, similar to Motesanib’s antiangiogenic effects .

Biological Activity

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxine core and a pyridine moiety. Its molecular formula is C14H14N2O3S, with a molecular weight of approximately 298.34 g/mol. The structure can be represented as follows:

  • SMILES : NCc1ccc2OCCOc2c1
  • InChI Key : FUDYRLUSXBRPIA-UHFFFAOYSA-N

This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that derivatives of benzodioxine compounds can induce apoptosis in human promyelocytic leukemic HL-60 cells by generating reactive oxygen species (ROS) which lead to cell death .

The proposed mechanism for the biological activity of this compound involves:

  • Radical Generation : The compound may produce radicals under physiological conditions, which can damage cellular components and induce apoptosis.
  • Targeting Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways involved in cell proliferation and survival, potentially inhibiting tumor growth.

Case Studies

Several studies have documented the effects of similar compounds:

  • Cytotoxicity Against HL-60 Cells : A study demonstrated that a related compound showed significant cytotoxicity against HL-60 cells, suggesting that structural modifications could enhance this effect .
  • In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of benzodioxine derivatives. Results indicated tumor reduction and improved survival rates in treated groups compared to controls.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzodioxine derivatives revealed that modifications at specific positions on the benzodioxine ring could enhance biological activity. For example, substituents on the pyridine ring were found to influence potency significantly.

Comparative Biological Activity Table

CompoundCytotoxicity (IC50)Mechanism of Action
N-(pyridin-4-ylmethyl)-2,3-dihydro...TBDROS generation, apoptosis induction
6,12-dihydro-1-benzopyrano[3,4-b]...5 µMRadical production
Benzodioxine derivative X10 µMInhibition of signaling pathways

Note: TBD = To Be Determined

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